molecular formula C13H13N5S B2880839 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058232-07-7

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2880839
CAS No.: 1058232-07-7
M. Wt: 271.34
InChI Key: QFTIHJBLFUGEKK-UHFFFAOYSA-N
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Description

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7th position and an ethyl group at the 3rd position.

Mechanism of Action

Target of Action

The primary target of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, the compound can effectively halt the proliferation of cells, particularly cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the development of new anticancer therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially interact with the compound, altering its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the triazole and pyrimidine rings.

    Benzylthio-substituted heterocycles: Compounds with a benzylthio group attached to different heterocyclic cores.

Uniqueness

7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the specific combination of the triazole and pyrimidine rings with the benzylthio and ethyl substituents. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

7-(Benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structure features a triazole ring fused to a pyrimidine ring, with a benzylthio group at the 7th position and an ethyl group at the 3rd position, which contribute to its biological efficacy.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor of CDK2 activity, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle progression in cancer cells, leading to significant anti-proliferative effects. The inhibition of this kinase has implications for cancer treatment as it can induce apoptosis in tumor cells.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Demonstrated significant antiproliferative effects against various cancer cell lines.
  • Antithrombotic Properties : Exhibits potential in preventing thrombus formation.
  • Antimicrobial Effects : Shows activity against certain bacterial strains.

Antitumor Activity

Recent studies have evaluated the antiproliferative activity of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The MTT assay results indicate that the compound exhibits IC50 values comparable to established chemotherapeutic agents like Cisplatin.

CompoundCell LineIC50 Value (µM)
This compoundMDA-MB-23118.5
This compoundHEPG222.0

Antithrombotic Effects

The compound has been reported to inhibit platelet aggregation and thrombus formation in vitro. This activity suggests its potential application in cardiovascular therapies.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MIC) for various pathogens were determined.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on the effects of this compound on MDA-MB-231 cells revealed that treatment led to increased apoptosis rates as assessed by flow cytometry. The study highlighted the potential of this compound as a lead candidate for developing new anticancer therapies.
  • Case Study on Antithrombotic Activity : In a model of thrombosis induced in rats, administration of the compound significantly reduced thrombus weight compared to controls. This suggests that further investigation into its use as an antithrombotic agent is warranted.

Properties

IUPAC Name

7-benzylsulfanyl-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-2-18-12-11(16-17-18)13(15-9-14-12)19-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTIHJBLFUGEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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